Cas no 2227905-57-7 (rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine is a chiral cyclopropylmethanamine derivative featuring a 2,3-difluorophenyl substituent and geminal dimethyl groups on the cyclopropane ring. This structural configuration imparts steric and electronic properties that may enhance selectivity in pharmacological or synthetic applications. The presence of fluorine atoms can influence binding affinity and metabolic stability, while the rigid cyclopropane scaffold contributes to conformational constraint. The racemic mixture allows for further resolution into enantiopure forms, enabling detailed structure-activity studies. This compound is of interest in medicinal chemistry and agrochemical research, particularly for exploring interactions with biological targets sensitive to fluorinated aromatic systems.
rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine structure
2227905-57-7 structure
商品名:rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine
CAS番号:2227905-57-7
MF:C12H15F2N
メガワット:211.25101017952
CID:5975196
PubChem ID:165675369

rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine
    • EN300-1795530
    • rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
    • 2227905-57-7
    • インチ: 1S/C12H15F2N/c1-12(2)8(6-15)10(12)7-4-3-5-9(13)11(7)14/h3-5,8,10H,6,15H2,1-2H3/t8-,10-/m0/s1
    • InChIKey: MWAUDQQSPSJOFF-WPRPVWTQSA-N
    • ほほえんだ: FC1C(=CC=CC=1[C@H]1[C@H](CN)C1(C)C)F

計算された属性

  • せいみつぶんしりょう: 211.11725581g/mol
  • どういたいしつりょう: 211.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1795530-0.05g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
0.05g
$1129.0 2023-09-19
Enamine
EN300-1795530-5.0g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
5g
$3894.0 2023-06-02
Enamine
EN300-1795530-0.25g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
0.25g
$1235.0 2023-09-19
Enamine
EN300-1795530-10g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
10g
$5774.0 2023-09-19
Enamine
EN300-1795530-1.0g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
1g
$1343.0 2023-06-02
Enamine
EN300-1795530-2.5g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
2.5g
$2631.0 2023-09-19
Enamine
EN300-1795530-0.5g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
0.5g
$1289.0 2023-09-19
Enamine
EN300-1795530-10.0g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
10g
$5774.0 2023-06-02
Enamine
EN300-1795530-0.1g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
0.1g
$1183.0 2023-09-19
Enamine
EN300-1795530-1g
rac-[(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2227905-57-7
1g
$1343.0 2023-09-19

rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine 関連文献

rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報

Comprehensive Overview of rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227905-57-7)

The compound rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227905-57-7) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluorophenyl moiety and the dimethylcyclopropyl scaffold, make it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in targeting G-protein-coupled receptors (GPCRs), a hot topic in modern drug development.

In recent years, the demand for fluorinated organic compounds has surged, driven by their enhanced metabolic stability and bioavailability. The presence of 2,3-difluorophenyl in rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine aligns with this trend, as fluorine atoms often improve lipophilicity and membrane permeability. This compound is also being explored for its potential role in central nervous system (CNS) drug design, a field where cyclopropylamine derivatives have shown promise as neuromodulators.

Synthetic routes to rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine often involve asymmetric catalysis, a cutting-edge area in organic chemistry. The dimethylcyclopropane ring formation typically employs transition metal-catalyzed cyclopropanation, a method frequently discussed in AI-driven retrosynthesis tools. This connection to computational chemistry makes the compound particularly relevant to researchers leveraging machine learning for molecular design.

From a regulatory perspective, CAS No. 2227905-57-7 has attracted attention in patent literature, with several applications covering its synthetic methods and potential uses. The pharmaceutical industry is particularly interested in its enantiomeric purity, as the (1R,3R) configuration may exhibit distinct biological activity. This aligns with current FDA guidelines emphasizing the importance of stereochemistry in drug approval processes.

Environmental considerations surrounding fluorinated compounds have also brought rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine into focus. While not classified as hazardous, its biodegradation pathways are being studied to address broader concerns about persistent organic pollutants. These studies often employ advanced mass spectrometry techniques, another area of significant research interest.

The compound's potential in precision medicine applications is another growing area of investigation. Its structural features suggest possible utility in personalized therapeutics, particularly for conditions where receptor subtype selectivity is crucial. This connects to popular searches about tailored drug therapies and next-generation pharmaceuticals.

Analytical characterization of rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine typically involves chiral HPLC and NMR spectroscopy, techniques that dominate discussions in analytical chemistry forums. The compound's spectral fingerprints are valuable references for researchers developing automated structure elucidation algorithms, a hot topic in cheminformatics.

In material science applications, the cyclopropylamine core of this compound has shown interesting properties when incorporated into polymeric matrices. This has led to investigations into its potential use in specialty coatings and advanced materials, connecting it to searches about smart materials design.

The commercial availability of rac-(1R,3R)-3-(2,3-difluorophenyl)-2,2-dimethylcyclopropylmethanamine through specialty chemical suppliers has made it accessible for broader research. Its structure-activity relationship (SAR) studies are frequently cited in medicinal chemistry publications, particularly those focusing on small molecule drug discovery.

Future research directions for CAS No. 2227905-57-7 likely include deeper investigations into its pharmacokinetic properties and potential prodrug derivatives. These areas align with current pharmaceutical industry priorities and frequent search queries about drug optimization strategies and ADME profiling.

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